molecular formula C19H20N2O3 B1670872 Dolasetron CAS No. 115956-12-2

Dolasetron

カタログ番号: B1670872
CAS番号: 115956-12-2
分子量: 324.4 g/mol
InChIキー: UKTAZPQNNNJVKR-UDXKHGJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ドラスセトロンの合成には、適切な前駆体分子から始まるいくつかの手順が含まれます。 ドラスセトロンの工業生産には、通常、精製と品質管理のために高速液体クロマトグラフィー(HPLC)が使用されます . 合成で使用される反応条件と試薬に関する具体的な詳細は、製造会社の機密情報です。

化学反応の分析

ドラスセトロンは、次を含むさまざまな化学反応を起こします。

これらの反応に使用する一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 ドラスセトロンの酸化から生成される主要な生成物はヒドロドラスセトロンであり、これはその薬理学的活性を担っています .

4. 科学研究アプリケーション

ドラスセトロンは、幅広い科学研究アプリケーションを持っています。

最近の研究では、ドラスセトロンが、RNA結合タンパク質PUM1の阻害を通じて、結腸がん細胞の細胞毒性を誘導し、がん幹細胞を抑制する可能性についても調査されています .

科学的研究の応用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Dolasetron has been widely recognized for its effectiveness in managing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens. The compound is converted in vivo to its active metabolite, hydrothis compound, which mediates its antiemetic effects.

Efficacy in Clinical Trials

  • Intravenous Administration : A dose of 1.8 mg/kg of this compound has demonstrated complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy and around 60-80% in those receiving moderately emetogenic chemotherapy .
  • Oral Administration : Oral doses of 200 mg have shown similar efficacy rates as intravenous doses for moderately emetogenic chemotherapy .

Comparative Studies

  • This compound has been found to be as effective as other 5-HT3 antagonists like granisetron and ondansetron in preventing CINV . For instance, intravenous this compound at 1.8 mg/kg was comparable to granisetron at 3 mg and ondansetron at 32 mg after highly emetogenic chemotherapy .

Postoperative Nausea and Vomiting (PONV)

This compound is also indicated for preventing PONV, particularly in female surgical patients.

Clinical Findings

  • Studies have shown that intravenous doses ranging from 12.5 to 100 mg significantly outperform placebo in preventing PONV . A specific study indicated that a 50 mg intravenous dose was as effective as ondansetron at a dose of 4 mg .

Radiotherapy-Induced Nausea and Vomiting (RINV)

Preliminary studies suggest that this compound can effectively prevent RINV, although more research is needed to establish definitive guidelines for its use in this context .

Safety Profile

This compound has a tolerability profile typical of this class of drugs, with common side effects including headache, dizziness, and diarrhea. Notably, these adverse effects are generally mild and transient . The drug does not significantly alter mood or cognitive function, nor does it affect blood pressure or plasma prolactin levels .

Pharmacokinetics

This compound is rapidly eliminated from the body, with a half-life of approximately 7.3 hours following intravenous administration . Its pharmacokinetics remain consistent across different patient demographics, including variations in age and liver function.

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~7.3 hours
Volume of Distribution~5.8 L/kg
Protein Binding~69-77%
ClearanceUnaffected by age
Renal Impairment ImpactClearance decreases by ~47%

生物活性

Dolasetron mesylate is a potent 5-HT3 receptor antagonist primarily used as an antiemetic agent for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Its pharmacological activity is largely attributed to its active metabolite, hydrothis compound , which is formed rapidly in vivo after administration. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, and emerging research findings.

Pharmacokinetics

This compound exhibits rapid absorption and metabolism. Following intravenous or oral administration, it is quickly converted to hydrothis compound, which is responsible for its therapeutic effects. Key pharmacokinetic parameters include:

ParameterIntravenous AdministrationOral Administration
Mean Half-Life (t1/2)0.24 hours0.50 hours
Volume of Distribution5.8 L/kg-
Protein Binding69-77%-

This compound's bioavailability and rapid onset of action make it effective for acute settings where nausea and vomiting are anticipated .

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound has demonstrated significant efficacy in preventing CINV. In clinical trials, intravenous doses of 1.8 mg/kg have been shown to achieve complete suppression of vomiting in approximately 50% of patients undergoing highly emetogenic chemotherapy (e.g., cisplatin) and 60-80% in those receiving moderately emetogenic chemotherapy. Oral doses of 200 mg yielded similar response rates .

Postoperative Nausea and Vomiting (PONV)

In a randomized controlled trial involving children, this compound was compared to ondansetron for the prevention of PONV. Results indicated that this compound significantly reduced nausea and vomiting compared to placebo over a 24-hour postoperative period, with comparable efficacy to ondansetron .

Radiotherapy-Induced Nausea and Vomiting (RINV)

Adverse Effects

This compound is generally well-tolerated; however, some common adverse effects include:

  • Headache
  • Dizziness
  • Diarrhea (often not directly related to this compound)
  • Minor ECG changes

These side effects are consistent with other agents in the 5-HT3 antagonist class .

Emerging Research Findings

Recent studies have explored this compound's potential beyond traditional antiemetic applications:

  • Anticancer Activity : Research has indicated that this compound may induce apoptosis in colon cancer cells when used in combination with other agents like ketoprofen. This suggests a potential role in cancer therapy through mechanisms that inhibit cell viability and colony formation .
  • Mechanistic Insights : this compound's action as a 5-HT3 receptor antagonist involves blocking serotonin's effects at both central and peripheral levels, thereby inhibiting the vomiting reflex initiated by chemotherapeutic agents .

特性

CAS番号

115956-12-2

分子式

C19H20N2O3

分子量

324.4 g/mol

IUPAC名

[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1

InChIキー

UKTAZPQNNNJVKR-UDXKHGJESA-N

SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

異性体SMILES

C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

正規SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

外観

Solid powder

melting_point

278 °C

Key on ui other cas no.

115956-12-2
115956-13-3

物理的記述

Solid

ピクトグラム

Corrosive; Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

2.61e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

蒸気圧

1.7X10-9 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron
Reactant of Route 2
Reactant of Route 2
Dolasetron
Reactant of Route 3
Reactant of Route 3
Dolasetron
Reactant of Route 4
Reactant of Route 4
Dolasetron
Reactant of Route 5
Reactant of Route 5
Dolasetron
Reactant of Route 6
Dolasetron

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。